molecular formula C17H19N3O2 B2885278 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1904027-51-5

5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2885278
CAS No.: 1904027-51-5
M. Wt: 297.358
InChI Key: IJQLKNUVORINQX-UHFFFAOYSA-N
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Description

5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is a sophisticated chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a 1,2,4-oxadiazole heterocycle, a privileged structure in pharmaceutical development known for its significant role as a bioisostere for ester and amide functional groups . This bioisosteric replacement is a strategic approach to enhance the metabolic stability of potential drug candidates, as the 1,2,4-oxadiazole ring is less susceptible to hydrolysis compared to a typical amide bond . The 1,2,4-oxadiazole moiety is found in several commercially available drugs and is the subject of intense research due to its unusually wide spectrum of reported biological activities . The structural architecture of this compound, which combines the 1,2,4-oxadiazole core with a phenylpyrrolidine system, suggests its primary research value lies in the exploration of novel therapeutic agents. Compounds featuring similar hybrid structures are frequently investigated for their potential interactions with central nervous system targets . Furthermore, the inclusion of a cyclopropanecarbonyl group is a feature observed in patented anti-tumor agents, indicating its relevance in the design of enzyme inhibitors and receptor modulators . Researchers may find this compound particularly valuable for screening against a range of biological targets, including kinases, dehydrogenases, and various neurotransmitter receptors, given the established pharmacological promiscuity of its constituent heterocyclic systems . This product is intended for research purposes as a building block or lead compound in the development of new chemical entities. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound to probe new structure-activity relationships, develop targeted therapies for neurodegenerative conditions, cancer, and infectious diseases, and to further elucidate the mechanisms of action associated with complex heterocyclic scaffolds in biological systems .

Properties

IUPAC Name

cyclopropyl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-18-16(22-19-11)15-10-20(17(21)13-7-8-13)9-14(15)12-5-3-2-4-6-12/h2-6,13-15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQLKNUVORINQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

To contextualize the pharmacological and chemical profile of the target compound, we compare it with structurally analogous 1,2,4-oxadiazoles and related heterocycles. Key comparisons include:

Structural Analogues with 3-Methyl-1,2,4-oxadiazole Core
Compound Name Substituents Key Biological Activity Reference
Target Compound 5-(1-Cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl), 3-methyl Potential muscarinic receptor modulation, anticancer
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole 5-(4-Bromophenyl), 3-methyl Anticandidate (structural analog for SAR studies)
6r (Ethacrynic Acid Derivative) 5-[2,3-Dichloro-4-(2-methylene-1-oxobutyl)phenoxymethyl], 3-methyl Antiproliferative, induces cell cycle arrest
1a/1b (Antiviral Agents) 5-(Phenylethyl-pyrrolidin-3-yl), 3-(4-pyridyl) Antiviral (synthesized for structure-activity studies)

Key Observations :

  • 3-Methyl Substitution : The 3-methyl group on the oxadiazole ring is critical for bioactivity. Its removal or relocation (e.g., to 2- or 5-positions) reduces receptor affinity, as shown in muscarinic receptor studies .
  • Aryl/Pyrrolidine Modifications: The target compound’s cyclopropanecarbonyl-pyrrolidine moiety distinguishes it from simpler aryl-substituted analogs (e.g., bromophenyl in ).
Impact of Substituent Electronic and Steric Effects
  • Bulk and Conformation : The phenylethyl-pyrrolidine group in compounds 1a/1b () introduces steric bulk but lacks the cyclopropane’s rigidity, which could affect target engagement in antiviral applications .
Pharmacological Relevance
  • Anticancer Potential: Oxadiazole derivatives like 6r () exhibit antiproliferative effects via cell cycle arrest, suggesting the target compound’s 3-methyl group and cyclopropane ring may synergize for similar or enhanced activity .
  • Receptor Selectivity: The pyrrolidine-cyclopropanecarbonyl moiety in the target compound may confer selectivity for muscarinic M1 receptors, contrasting with non-selective analogs like 2-methyl-1,2,4-oxadiazole derivatives .

Biological Activity

5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a 1,2,4-oxadiazole moiety with a cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl substituent, which suggests potential applications in pharmacology and drug discovery.

Chemical Structure

The molecular formula of the compound is C15H20N2OC_{15}H_{20}N_{2}O with a molecular weight of approximately 291.77 g/mol. The structure can be represented as follows:

5 1 cyclopropanecarbonyl 4 phenylpyrrolidin 3 yl 3 methyl 1 2 4 oxadiazole\text{5 1 cyclopropanecarbonyl 4 phenylpyrrolidin 3 yl 3 methyl 1 2 4 oxadiazole}

The compound exhibits favorable physical and chemical properties typical of oxadiazole derivatives, which include:

  • Solubility : Varies based on solvent type.
  • Stability : Generally stable under standard laboratory conditions but may require specific conditions for optimal reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The oxadiazole ring is known for its ability to modulate biological pathways, making it a promising candidate for drug development.

Anticancer Activity

Several studies have evaluated the anticancer potential of oxadiazole derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant inhibitory effects on cancer cell lines such as MCF-7 and HCT-116. In one study, derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen .

Antimicrobial Activity

Research has indicated that oxadiazole derivatives possess notable antimicrobial properties:

CompoundActivity TypeTarget OrganismIC50/MIC
4aAntibacterialE. coli7.9 μg/mL
4bAntifungalC. albicans15.15 μg/mL
13AntitubercularM. tuberculosis62.5 μg/mL

These compounds have been shown to inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi .

Study on Anticancer Activity

A notable study synthesized various oxadiazole derivatives and tested their cytotoxic effects against breast cancer cell lines. The results indicated that certain derivatives had IC50 values comparable to established drugs like Doxorubicin, suggesting their potential as effective anticancer agents .

Study on Antimicrobial Efficacy

Another research effort focused on synthesizing oxadiazole derivatives with enhanced antimicrobial activity. The findings revealed that specific compounds demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting their potential for therapeutic applications in infectious diseases .

Q & A

Q. What are the standard synthetic routes for preparing 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine core followed by cyclopropanecarbonyl and oxadiazole moiety introduction. Key steps include:

  • Cyclization : Using reagents like phosphorus oxychloride (POCl₃) or carbodiimides to form the 1,2,4-oxadiazole ring .
  • Coupling Reactions : For example, coupling a pre-synthesized pyrrolidine intermediate with a cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine) .
  • Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used for their inertness and ability to dissolve polar intermediates .

Q. How is the structural identity of this compound confirmed in academic research?

Answer: Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the presence of cyclopropane, phenyl, and oxadiazole protons/carbons. For example, the methyl group on the oxadiazole typically appears as a singlet near δ 2.4 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., observed [M+H]+ peak matching theoretical mass within 3 ppm error) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in related oxadiazole structures .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Answer: Initial screening includes:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) to determine IC₅₀ values .
  • Enzyme Inhibition Assays : Targeting enzymes like kinases or proteases to identify binding affinity (e.g., fluorescence-based assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Answer: Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% compared to conventional heating .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) enhance regioselectivity .
  • Solvent-Free Reactions : Minimizes side products in cyclopropane acylation steps .
  • In-line Analytics : Use of FTIR or HPLC to monitor reaction progress in real time .

Q. What computational methods are employed to study structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking : Predicts binding modes with targets like bacterial enzymes (e.g., Mycobacterium tuberculosis BioA) using software like AutoDock Vina .
  • QSAR Modeling : Correlates substituent effects (e.g., cyclopropane vs. ethyl groups) with antimicrobial potency using descriptors like logP and polar surface area .
  • DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in substitution reactions .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed for this compound?

Answer: Advanced assays include:

  • Liver Microsome Studies : Measures degradation rates using HPLC-MS to estimate half-life (t½) .
  • Caco-2 Permeability Assays : Predicts intestinal absorption potential .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis to quantify free fraction available for bioactivity .

Q. What analytical techniques resolve contradictions in biological data across studies?

Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 48h vs. 72h incubation) to account for assay variability .
  • Orthogonal Assays : Confirm anticancer activity via apoptosis markers (e.g., caspase-3 activation) alongside cytotoxicity data .
  • Impurity Profiling : Use LC-MS to rule out confounding effects from synthesis byproducts (e.g., brominated analogs in MIC assays) .

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